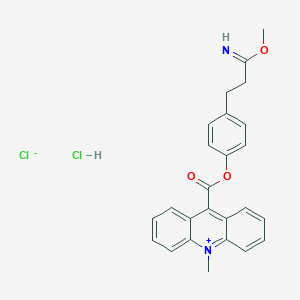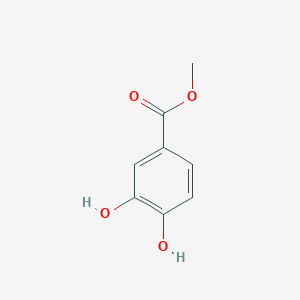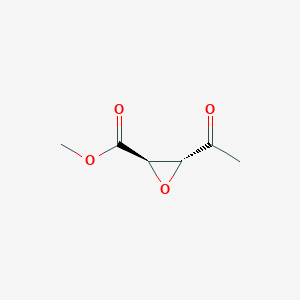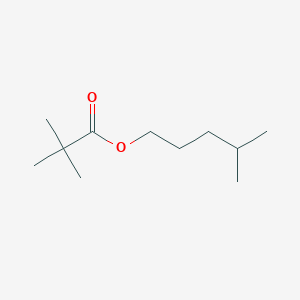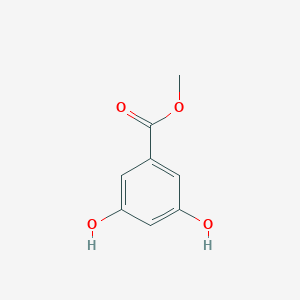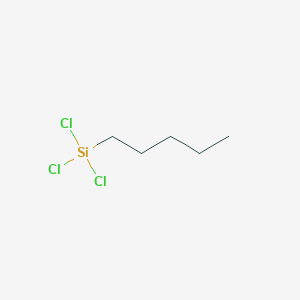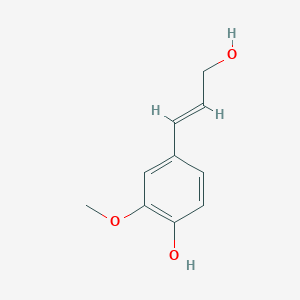![molecular formula C4H10Si2 B129488 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] CAS No. 4405-22-5](/img/structure/B129488.png)
1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] is a silicon-containing organic molecule that is part of a broader class of compounds known as bis(silyl)ethanes. These compounds are characterized by having two silicon atoms connected by an ethane bridge, where each silicon is typically substituted with various organic groups. The specific structure and properties of these compounds make them of interest in materials science and organic synthesis.
Synthesis Analysis
The synthesis of symmetrical 1,1-bis(silyl)ethenes, which are closely related to 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane], has been achieved through a silylative coupling cyclization of 1,2-bis(dimethylvinylsiloxy)ethane catalyzed by a ruthenium complex. This process yields a cyclic product, 2,2,4,4-tetramethyl-3-methylene-1,5-dioxa-2,4-disilacycloheptane, with excellent selectivity and good yield. This cyclic product can then be further transformed into other cyclic carbosiloxanes . Additionally, the metathesis of vinylsilanes has been used to synthesize 1,2-bis(silyl)ethenes, which can result in a mixture of trans-(E) and cis-(Z) isomers or predominantly the E isomer, depending on the reaction conditions .
Molecular Structure Analysis
The molecular structure of bis(silyl)ethenes is typically characterized using spectroscopic methods. The general formula for these compounds can be represented as (RO)nMe3-nSiCH=CHSiMe3-n(OR)n, where n can be 2 or 3, and R represents different alkyl groups. The presence of silicon within the molecular structure imparts unique electronic and steric properties to these compounds, which can influence their reactivity and potential applications .
Chemical Reactions Analysis
Bis(silyl)ethanes can undergo various chemical reactions, including hydrosilylation, which is a key step in the synthesis of unsymmetrical 1,2-bis(diorganochlorosilyl)ethanes. These unsymmetrical compounds are obtained by hydrosilylation of chloro(vinyl)silanes, leading to products with different substituents on the silicon atom. Additionally, chlorodealkylation reactions can be used to synthesize compounds with two chloroalkylsilyl groups attached to an ethane bridge. However, the yields of these reactions can vary significantly depending on the substituents present on the silicon atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(silyl)ethanes are influenced by the substituents on the silicon atoms. For instance, the synthesis and characterization of hyperbranched poly(carbosilanes) based on 1,2-bis(diallyl(methyl)silyl)ethane as a core molecule have been investigated. Techniques such as FT-IR, 1H-NMR, and MALLS-GPC are employed to identify the structure and to control the molecular weight and polydispersity index of the resulting polymers. The molecular weight and polydispersity index can be effectively controlled using a pseudo-one-step method, which is crucial for tailoring the properties of the polymers for specific applications .
Scientific Research Applications
Cross-Linkers in Polymer Preparation
1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] derivatives are utilized in the preparation of cross-linkers for methyl methacrylate gels. Novel cross-linkers containing silanes and methacrylates groups were developed, which can copolymerize by free-radical cross-linking copolymerization. These cross-linkers have significant effects on the properties of the gels, like gel point, swelling degree, and conversion percent (Javaherian Naghash Hamid & Mir Garshasb, 2010).
Corrosion Resistance Enhancement
Silanes similar to 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] are used to enhance the corrosion resistance of metals. For example, bis-1,2-(triethoxysilyl)ethane films on hot dip galvanized steel show improved corrosion resistance when immersed in NaCl solutions (M. F. Montemor et al., 2004).
Adhesion Promotion in Dentistry
This compound and its derivatives are significant in dental applications, particularly in enhancing the bond strength between resin-composite cement and silicatized zirconia. Various silane blends, including bis-1,2-(triethoxysilyl)ethane, have been studied for this purpose (C. Y. K. Lung, E. Kukk, & J. Matinlinna, 2012).
Sol-Gel Reactivity Studies
The structure of alkoxysilane, including compounds related to 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane], affects sol-gel polymerization reactivity. Studies on various silanes showed how structural changes impact reactivity in different conditions (B. Tan & S. Rankin, 2006).
Improved Epoxy Coatings
Silane-incorporated epoxy coatings, using compounds like 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane], show improved adhesion and corrosion resistance. Such silane agents reinforce the cross-linking of epoxy coatings and strengthen the coating/metal interface (M. Jiang et al., 2015).
properties
InChI |
InChI=1S/C4H10Si2/c1-5-3-4-6-2/h3-4H2,1-2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAUGYMORQSGPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]CC[Si]C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] | |
CAS RN |
4405-22-5 |
Source


|
| Record name | 1,4-Dimethylsilylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

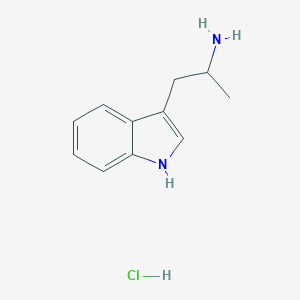
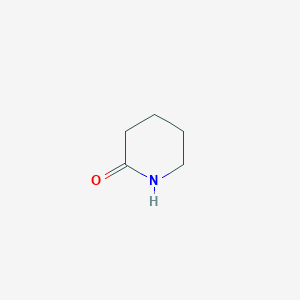
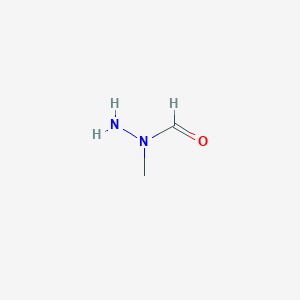
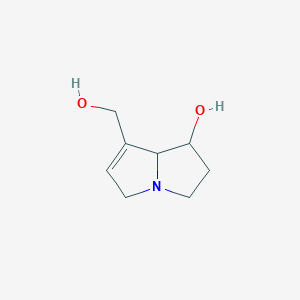
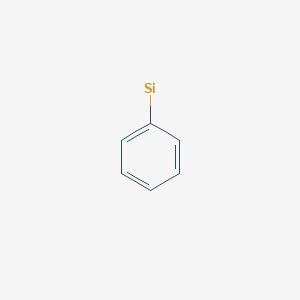

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)
